Cas no 1065094-00-9 (8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid)

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid
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- インチ: 1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
- InChIKey: XQHNMRCTIJXQPU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C)C=CC=2F)C(O)=C(C(O)=O)C=1
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC110068-250mg |
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid |
1065094-00-9 | 250mg |
£160.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580395-250mg |
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid |
1065094-00-9 | 98% | 250mg |
¥1792.00 | 2024-08-09 |
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acidに関する追加情報
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid (CAS No. 1065094-00-9)
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid, with the CAS registry number 1065094-00-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a quinoline ring system with specific substituents: a fluoro group at position 8, a hydroxyl group at position 4, a methyl group at position 5, and a carboxylic acid group at position 3. These substituents contribute to the compound's unique chemical properties and biological functions.
The synthesis of 8-fluoro derivatives has been a topic of interest in recent years due to their potential as lead compounds in drug development. Fluorine substitution often enhances the lipophilicity and stability of molecules, making them more suitable for pharmacological applications. In the case of 8-fluoro-substituted quinolines, this modification has been shown to improve bioavailability and target specificity. For instance, studies have demonstrated that the presence of a fluoro group can enhance the binding affinity of the compound to certain receptors or enzymes, making it a promising candidate for anti-inflammatory or anti-cancer therapies.
The hydroxyl group at position 4 of the quinoline ring introduces additional functional complexity to the molecule. Hydroxyl groups are known to participate in hydrogen bonding, which can influence both the physical properties of the compound and its interactions with biological systems. This feature is particularly valuable in medicinal chemistry, where hydrogen bonding plays a critical role in drug-receptor interactions. Recent research has explored how the hydroxyl group in 4-hydroxy-quinoline derivatives can be exploited to modulate pharmacokinetic properties such as solubility and permeability.
The methyl group at position 5 adds another layer of structural diversity to this compound. Methyl substitution is often used in organic synthesis to fine-tune the physicochemical properties of molecules. In this case, the methyl group may influence the molecule's lipophilicity profile, which is crucial for determining its absorption and distribution within biological systems. Additionally, methyl groups can act as protecting groups during synthetic processes or serve as sites for further functionalization.
The carboxylic acid group at position 3 is another key feature of this compound. Carboxylic acids are versatile functional groups that can participate in various chemical reactions, including esterification and amidation. These reactions are commonly employed in drug design to improve bioavailability or to create prodrugs that release active compounds upon metabolic activation. Furthermore, carboxylic acids can act as hydrogen bond donors or acceptors, influencing both the physical properties of the molecule and its interactions with biological targets.
Recent studies have focused on understanding the biological activities of 8-fluoro-4-hydroxy-5-methyl-quinoline-3-carboxylic acid. For example, researchers have investigated its potential as an anti-inflammatory agent by examining its effects on inflammatory pathways such as cyclooxygenase (COX) inhibition. Results from these studies suggest that this compound exhibits significant anti-inflammatory activity, comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). However, further research is needed to confirm these findings and explore potential side effects.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anticancer activity. Quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by targeting key cellular processes such as DNA replication and apoptosis induction. The presence of multiple functional groups in this molecule may enhance its ability to interact with multiple targets simultaneously, making it a promising candidate for combinatorial chemotherapy strategies.
The synthesis of CAS No. 1065094-00-9 involves a multi-step process that typically begins with quinoline derivatives as starting materials. The introduction of substituents such as fluoro, hydroxyl, methyl, and carboxylic acid groups requires careful planning to ensure high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules, reducing production costs and improving scalability.
In terms of physical properties, this compound exhibits a melting point that is consistent with other quinoline derivatives in its class. Its solubility in common organic solvents such as dichloromethane and ethanol has been characterized, providing valuable information for its use in various chemical reactions and biological assays.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at molecular level. Molecular docking studies have provided insights into how it interacts with target proteins such as COX enzymes or cancer-related kinases. These computational models have been instrumental in guiding experimental designs and optimizing lead compounds for therapeutic applications.
In conclusion,CAS No. 1065094-00-9, also known as8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid, represents an exciting area of research within organic chemistry and pharmacology due to its unique structural features and promising biological activities.
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